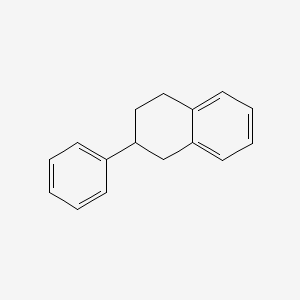

2-Phenyl-1,2,3,4-tetrahydronaphthalene

Description

Historical Context and Significance of Tetrahydronaphthalene Scaffolds in Organic Chemistry

The tetrahydronaphthalene scaffold, commonly referred to as tetralin, is a key structural motif found in a multitude of biologically active natural products and synthetic pharmaceuticals. nih.gov Historically, research into tetralin and its derivatives has been driven by their presence in molecules with significant therapeutic applications. This structural unit is integral to various classes of drugs, including antidepressants, and is a component of anthracycline antibiotics used in cancer chemotherapy. ontosight.ai

The versatility of the tetrahydronaphthalene core makes it a valuable precursor for a wide range of chemical transformations. Its partially saturated nature allows for functionalization on both the aromatic and aliphatic rings, providing a platform for creating diverse molecular architectures. nih.gov Consequently, a significant body of research in organic chemistry has been dedicated to developing efficient and economical strategies for synthesizing functionalized tetrahydronaphthalenes. nih.gov These methods are crucial for accessing novel compounds with potential applications in materials science, including optoelectronics and organic semiconductors, as well as in the ongoing search for new therapeutic agents. nih.gov The development of novel synthetic routes to tetrahydronaphthalene derivatives continues to be an active area of research. nih.govmdpi.com

Rationale for Academic Investigation of 2-Phenyl-1,2,3,4-tetrahydronaphthalene

The academic investigation of this compound is primarily motivated by its role as a key intermediate in the synthesis of pharmaceutically active compounds. googleapis.com Specifically, derivatives of this compound, such as substituted this compound-1-ols, are crucial precursors for the synthesis of selective estrogen receptor modulators (SERMs). googleapis.com A prominent example is lasofoxifene, a non-steroidal SERM which contains a 6-hydroxy-2-phenyl-1,2,3,4-tetrahydronaphthalene moiety. googleapis.com SERMs are a class of compounds that exhibit tissue-dependent effects on estrogen receptors, allowing them to be selectively used to either mimic or block the actions of estrogen in different parts of the body. googleapis.com

An additional rationale for the investigation of this compound stems from toxicological interest, as it has been identified as a compound found in plastic consumer products. chemicalbook.com This necessitates research into its potential environmental and health impacts.

Scope and Objectives of Research on this compound

The scope of research on this compound and its derivatives is primarily centered on synthetic organic chemistry and medicinal chemistry. A major objective is the development of improved and efficient processes for the preparation of substituted this compound-1-ols, which are valuable key intermediates for the synthesis of pharmaceuticals like lasofoxifene. googleapis.com Research in this area aims to devise synthetic strategies that are scalable, cost-effective, and provide high yields of the desired products.

The objectives of academic research on this compound can be summarized as follows:

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-phenyl-1,2,3,4-tetrahydronaphthalene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16/c1-2-6-13(7-3-1)16-11-10-14-8-4-5-9-15(14)12-16/h1-9,16H,10-12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYYMTTTVEKTABS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=CC=CC=C2CC1C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10880673 | |

| Record name | naphthalene, 1,2,3,4-tetrahydro-2-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10880673 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29422-13-7 | |

| Record name | 2-Phenyltetralin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029422137 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | naphthalene, 1,2,3,4-tetrahydro-2-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10880673 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Phenyl 1,2,3,4 Tetrahydronaphthalene and Its Derivatives

Classical Synthetic Routes

Traditional methods for synthesizing the 2-phenyl-1,2,3,4-tetrahydronaphthalene core often rely on established chemical reactions that have been refined over many years.

Friedel-Crafts Reactions for Tetrahydronaphthalene Formation

Friedel-Crafts reactions are a cornerstone of organic synthesis for attaching substituents to aromatic rings. wikipedia.org This class of reactions, proceeding through electrophilic aromatic substitution, is pivotal in constructing the tetrahydronaphthalene framework. byjus.comnih.gov Both alkylation and acylation variants are employed, typically using a strong Lewis acid catalyst like aluminum chloride (AlCl₃) to generate a carbocation or an acylium ion, respectively. byjus.comlibretexts.org

In the context of 2-phenyltetralin synthesis, an intramolecular Friedel-Crafts reaction is a key strategy. For instance, an appropriately substituted phenyl derivative can be induced to cyclize, forming the saturated portion of the tetrahydronaphthalene ring. nih.govnih.gov Mechanistic studies suggest that these reactions can proceed through the formation of intermediate pyrans, which then undergo a Lewis acid-catalyzed Friedel-Crafts alkylation to yield the tetrahydronaphthalene structure. nih.gov For example, iron(III) chloride (FeCl₃) has been shown to be an effective and environmentally benign catalyst for this transformation. nih.gov

Recent advancements have also explored electrochemical methods to promote intramolecular Friedel-Crafts alkylation, avoiding the need for corrosive reagents. nih.govacs.org This approach involves the oxidative decarboxylation of carboxylic acids to generate carbocation intermediates that then undergo cyclization. acs.org

Hydrogenation Strategies for Naphthalene (B1677914) and Dihydronaphthalene Precursors

The catalytic hydrogenation of naphthalene and its derivatives is a direct method for producing tetralin and its substituted analogs. mdpi.comwikipedia.org This process typically involves the use of transition metal catalysts, such as nickel, and hydrogen gas to reduce one of the aromatic rings of the naphthalene core. mdpi.com Over-hydrogenation can lead to the formation of decahydronaphthalene (B1670005) (decalin), so careful control of reaction conditions is necessary to achieve selective hydrogenation to tetralin. mdpi.com

Aryldihydronaphthalenes (ADHNs) are also important precursors. nih.gov These compounds, which can be synthesized through various methods including photochemical closure of styrene-enes and Lewis acid-mediated ring expansions, can be subsequently hydrogenated to yield the desired tetrahydronaphthalene derivatives. nih.gov

Cycloaddition Reactions (e.g., Diels-Alder)

Cycloaddition reactions, particularly the Diels-Alder reaction, offer a powerful and atom-economical approach to constructing the tetralin scaffold. pkusz.edu.cnnumberanalytics.com This [4+2] cycloaddition involves the reaction of a conjugated diene with a dienophile to form a cyclohexene (B86901) ring. By choosing appropriate starting materials, this strategy can be employed to build the fused ring system of tetrahydronaphthalene. acs.org

A notable modern variation involves a visible-light-mediated [4+2] cycloaddition of styrenes. pkusz.edu.cn This method allows for the reaction of two different styrene (B11656) molecules with good yield and high chemo- and regioselectivity, providing direct access to polysubstituted tetralin derivatives. pkusz.edu.cn This photoredox catalysis approach represents a mild and efficient alternative to traditional metal-catalyzed cyclization reactions. pkusz.edu.cn

Dehydration and Rearrangement Processes

The synthesis of tetralin derivatives can also be achieved through dehydration of precursor alcohols, followed by rearrangement reactions. researchgate.net For instance, the Darzens tetralin synthesis involves the intramolecular electrophilic aromatic substitution of a 1-aryl-pent-4-ene using concentrated sulfuric acid. wikipedia.org

A key rearrangement in carbocation chemistry is the Wagner-Meerwein rearrangement, which involves a 1,2-shift of a hydrogen, alkyl, or aryl group to a neighboring carbon. wikipedia.orglscollege.ac.innumberanalytics.com This process is often observed in reactions involving carbocation intermediates, which can be generated, for example, from the dehydration of alcohols. researchgate.netlibretexts.org The rearrangement proceeds to form a more stable carbocation, which can then be trapped to form the final product. numberanalytics.com This type of skeletal rearrangement is a fundamental tool in the construction of complex cyclic systems. numberanalytics.com

Modern and Advanced Synthetic Approaches

Contemporary synthetic chemistry has focused on developing more efficient, environmentally friendly, and versatile methods for constructing complex molecules.

Multicomponent Reactions (MCRs) for Ortho-Aminocarbonitrile Tetrahydronaphthalene Derivatives

Multicomponent reactions (MCRs) have emerged as a powerful strategy for the synthesis of complex organic molecules from three or more starting materials in a single step. qeios.cominformahealthcare.com This approach aligns with the principles of green chemistry by increasing efficiency and reducing waste. orgchemres.orgorgchemres.org

A significant application of MCRs is in the synthesis of ortho-aminocarbonitrile tetrahydronaphthalene derivatives. researchgate.nettandfonline.com These reactions typically involve the condensation of an aromatic aldehyde, malononitrile, and a cyclic ketone like cyclohexanone (B45756). qeios.comresearchgate.net A variety of catalysts have been employed to facilitate this transformation, including bases like triethylamine (B128534) (Et₃N) qeios.comamazonaws.comresearchgate.net and ionic liquids such as butyl-3-methylimidazolium hexafluorophosphate. tandfonline.com The use of green catalysts like ascorbic acid (vitamin C) under solvent-free conditions has also been reported, offering an environmentally benign route to these derivatives with good to excellent yields (70-98%) and short reaction times (22-70 minutes). orgchemres.orgorgchemres.org

The general mechanism involves the initial formation of an α,β-unsaturated nitrile from the reaction of the aldehyde and malononitrile, followed by a Michael addition of the enolate of the cyclic ketone, and subsequent cyclization and tautomerization to afford the final tetrahydronaphthalene product. orgchemres.orgtandfonline.com

The following table summarizes the results of a study on the synthesis of various ortho-aminocarbonitrile tetrahydronaphthalene derivatives using triethylamine as a catalyst. qeios.com

| Entry | Aldehyde | Product | Yield (%) | Time (min) |

| 1 | Benzaldehyde | 4a | 98 | 10 |

| 2 | 4-Methylbenzaldehyde | 4b | 96 | 15 |

| 3 | 4-Methoxybenzaldehyde | 4c | 95 | 15 |

| 4 | 4-Hydroxybenzaldehyde | 4d | 92 | 20 |

| 5 | 4-Chlorobenzaldehyde | 4e | 98 | 10 |

| 6 | 4-Bromobenzaldehyde | 4f | 97 | 10 |

| 7 | 4-Fluorobenzaldehyde | 4g | 96 | 15 |

| 8 | 4-Nitrobenzaldehyde | 4h | 94 | 15 |

| 9 | 3-Nitrobenzaldehyde | 4i | 93 | 18 |

| 10 | 2-Chlorobenzaldehyde | 4j | 90 | 25 |

| 11 | 2,4-Dichlorobenzaldehyde | 4k | 88 | 25 |

| 12 | Naphthalene-2-carbaldehyde | 4l | 87 | 25 |

Another study utilized ascorbic acid as a catalyst under solvent-free conditions, providing a green and efficient synthesis of similar derivatives. orgchemres.org

| Entry | Aldehyde | Product | Yield (%) | Time (min) |

| 1 | 4-Chlorobenzaldehyde | 4a | 98 | 22 |

| 2 | 4-Bromobenzaldehyde | 4b | 95 | 25 |

| 3 | 4-Nitrobenzaldehyde | 4c | 92 | 30 |

| 4 | 3-Nitrobenzaldehyde | 4d | 94 | 28 |

| 5 | 2-Nitrobenzaldehyde | 4e | 88 | 40 |

| 6 | Benzaldehyde | 4f | 90 | 35 |

| 7 | 4-Methylbenzaldehyde | 4g | 85 | 45 |

| 8 | 3-Methoxybenzaldehyde | 4h | 82 | 50 |

| 9 | 2-Chlorobenzaldehyde | 4i | 80 | 60 |

| 10 | 2,4-Dichlorobenzaldehyde | 4j | 75 | 65 |

| 11 | Cinnamaldehyde | 4k | 70 | 70 |

Electrochemical Synthesis and Annulation Strategies

Electrochemical methods offer a green and efficient alternative to traditional chemical synthesis by using electricity to drive redox reactions, often avoiding the need for harsh reagents and metal catalysts. gre.ac.uk Annulation strategies, which involve the formation of a new ring onto an existing structure, are particularly powerful for constructing cyclic systems like the tetrahydronaphthalene core.

Electrochemical oxidative [4+2] annulation represents a notable strategy for building six-membered rings. rsc.orgx-mol.net This approach can be applied to the synthesis of tetrahydroquinoline derivatives through the reaction of tertiary anilines and alkenes. rsc.orgx-mol.net In this metal- and external oxidant-free method, the reaction proceeds in an undivided cell at room temperature, generating the cyclic product and hydrogen gas. rsc.org The mechanism involves the generation of a reactive intermediate through anodic oxidation, which then undergoes a cycloaddition with an alkene. gre.ac.uk

Similar principles of dehydrogenative and desulfurative annulation under electrochemical conditions have been developed for synthesizing other heterocyclic systems, such as isoxazolines and pyrazolines. rsc.org These methods highlight the versatility of electrochemistry in forming new rings through C-C and C-heteroatom bond formation. rsc.orgresearchgate.net For the synthesis of tetrahydronaphthalene structures, an analogous electrochemical strategy could be envisioned, potentially through the oxidative annulation of a suitable aryl precursor with a dienophile, providing a direct and atom-economical route to the carbocyclic framework. An electrochemical sulfonylation-triggered cyclization of indole-tethered alkynes has also been shown to produce tetrahydrocarbazole derivatives, demonstrating the utility of electrochemistry in complex annulations. nih.gov

**2.2.3. Catalytic Transformations

Catalysis is central to modern organic synthesis, enabling efficient and selective transformations. Both transition metals and small organic molecules (organocatalysts) have been employed to construct the tetrahydronaphthalene skeleton.

Transition metals are powerful catalysts for a wide array of chemical transformations, including those that form the tetrahydronaphthalene ring system. Iron(III) catalysis, for instance, provides a mild and operationally simple method for synthesizing functionalized tetrahydronaphthalenes from aryl ketone precursors. nih.govorganic-chemistry.org This strategy is distinct from traditional [4+2] cycloadditions and proceeds through a 3,4-dihydro-2H-pyran intermediate. nih.govorganic-chemistry.org The iron(III) catalyst, typically FeCl₃, facilitates a Friedel-Crafts alkylation to yield the final tetrahydronaphthalene product in high yields. nih.govorganic-chemistry.org The reaction conditions are optimized with 10 mol% of FeCl₃ in dichloroethane, proving effective for a range of electronically diverse aryl ketones. nih.gov

Palladium-catalyzed reactions are also well-established for constructing cyclic frameworks. For example, the palladium-catalyzed synthesis of substituted tetrahydrofurans from γ-hydroxy terminal alkenes and aryl bromides showcases a relevant transformation. nih.gov This methodology could be adapted for the synthesis of tetrahydronaphthalene analogs.

Rhodium catalysts are known to facilitate C-H activation and carbene transfer reactions, which can be applied to the alkylation of aromatic systems. nih.gov Rhodium(II) catalysts, in particular, have been used in intramolecular cycloadditions to synthesize complex fused-ring systems, demonstrating their potential for constructing polycyclic structures that could include the tetrahydronaphthalene motif. mdpi.comdocumentsdelivered.com Furthermore, a patent describes the preparation of substituted this compound-1-ols via transfer hydrogenation using a transition metal complex, which could include rhodium or palladium catalysts. google.com

Table 1: Iron(III)-Catalyzed Synthesis of a Tetrahydronaphthalene Derivative Use the slider to see the effect of different catalysts on the reaction yield.

| Catalyst (10 mol%) | Solvent | Time (h) | Yield (%) |

| Fe(OTf)₃ | Dichloroethane | 24 | 23 |

| Bi(OTf)₃ | Dichloroethane | 24 | 48 |

| GaCl₃ | Dichloroethane | 24 | 58 |

| SnCl₄ | Dichloroethane | 12 | 87 |

| BF₃·Et₂O | Dichloroethane | 12 | 87 |

| FeCl₃ | Dichloroethane | 8 | 96 |

Data sourced from Org. Lett., 2018, 20, 68-71. nih.gov

Organocatalysis utilizes small, chiral organic molecules to catalyze asymmetric transformations, avoiding the use of metals. This field has provided powerful tools for the enantioselective synthesis of complex molecules. A notable example is the use of chiral phosphoric acids (CPAs) to catalyze the enantioselective construction of tetrahydronaphthalene-1,4-diones. researchgate.net This is achieved through a quinone Diels-Alder reaction with dienecarbamates, where the organocatalyst effectively controls the stereochemical outcome. researchgate.net The choice of protecting group on the diene is critical for achieving high enantioselectivity in this transformation. researchgate.net

Biocatalysis, the use of enzymes or whole organisms to catalyze chemical reactions, offers a highly selective and environmentally benign approach to synthesis. While specific biocatalytic routes to this compound are not extensively documented, the principles of biocatalysis are applicable. Enzymes such as oxidoreductases, transferases, and lyases could potentially be engineered or screened to perform key steps in the synthesis of tetrahydronaphthalene precursors or to resolve racemic mixtures of the final product, offering a pathway to enantiopure compounds.

Catalytic Transformations

Asymmetric Synthesis of Enantiopure this compound Analogs

The synthesis of single-enantiomer compounds is of paramount importance, particularly in medicinal chemistry. Asymmetric synthesis of this compound analogs can be achieved through several strategies, including the use of chiral auxiliaries and enantioselective catalysis.

A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to direct a subsequent stereoselective reaction. wikipedia.org After the desired chiral center is created, the auxiliary is removed, having served its purpose of controlling the stereochemistry. wikipedia.orgyoutube.com This strategy is a cornerstone of asymmetric synthesis.

Several types of chiral auxiliaries have been developed, including Evans' oxazolidinones, pseudoephedrine, and 8-phenylmenthol. nih.govresearchgate.netslideshare.net For the synthesis of a chiral this compound analog, one could envision attaching a chiral auxiliary to a precursor molecule. For instance, an acyclic precursor containing a carboxylic acid or amine functionality could be coupled to a chiral auxiliary like pseudoephenamine. nih.gov A subsequent diastereoselective ring-closing reaction, such as an intramolecular Friedel-Crafts reaction, would then form the tetrahydronaphthalene ring. The steric influence of the auxiliary would favor the formation of one diastereomer over the other. Finally, cleavage of the auxiliary would yield the enantiomerically enriched tetrahydronaphthalene derivative. youtube.com

Table 2: Common Chiral Auxiliaries and Their Applications Select a chiral auxiliary to view its typical application in asymmetric synthesis.

| Chiral Auxiliary | Typical Application |

| Evans' Oxazolidinones | Asymmetric alkylations and aldol (B89426) reactions |

| Pseudoephedrine/Pseudoephenamine | Asymmetric alkylation to form chiral carboxylic acids, ketones, and alcohols |

| 8-Phenylmenthol | Asymmetric Diels-Alder reactions |

| Camphorsultam | Asymmetric aldol, Michael, and Claisen reactions |

Enantioselective catalysis is a more atom-economical approach where a small amount of a chiral catalyst generates a large quantity of an enantiomerically enriched product. This can involve transition metal complexes with chiral ligands or chiral organocatalysts.

Asymmetric hydrogenation is a powerful tool for creating chiral centers. For example, iridium-catalyzed asymmetric hydrogenation has been successfully used to synthesize chiral tetrahydroquinoxaline derivatives with excellent yields and enantioselectivities (up to 98% ee). nih.gov A similar strategy could be applied to a dehydronaphthalene precursor to install chirality in the this compound system. A patent discloses a process for preparing enantiomerically enriched this compound-1-ols through asymmetric transfer hydrogenation using a chiral transition metal catalyst. google.com

As mentioned previously, chiral organocatalysts like chiral phosphoric acids can effectively catalyze enantioselective Diels-Alder reactions to form chiral tetrahydronaphthalene cores. researchgate.net This method directly generates the carbocyclic ring with high stereocontrol, providing a powerful route to enantiopure tetralin derivatives.

Table 3: Example of Enantioselective Catalysis for a Tetrahydroquinoxaline Synthesis

| Catalyst System | Solvent | Product Enantiomer | Yield (%) | ee (%) |

| [Ir(COD)Cl]₂/Chiral Ligand | Toluene/Dioxane | (R) | up to 93 | up to 98 |

| [Ir(COD)Cl]₂/Chiral Ligand | EtOH | (S) | up to 83 | up to 93 |

Data sourced from Chem. Sci., 2024, 15, 6265-6273. This data pertains to a related N-heterocyclic system but illustrates the power of the catalytic approach. nih.gov

Resolution of Racemic Mixtures

Conventional chemical synthesis of substituted this compound derivatives, particularly when a chiral center is present, typically yields the product as a racemate, which is a 50:50 mixture of two enantiomers. google.com To obtain an enantiomerically pure or enriched compound, a process known as resolution of the racemic mixture is required. google.com This separation is crucial in the pharmaceutical industry, as different enantiomers of a drug can exhibit vastly different pharmacological, pharmacokinetic, and toxicological activities. wvu.edu

The fundamental principle behind resolving a racemic mixture is to convert the pair of enantiomers into a pair of diastereomers by reacting them with a single enantiomer of a chiral resolving agent. Diastereomers, unlike enantiomers, have different physical properties, such as solubility and melting points, which allows for their separation by conventional methods like fractional crystallization. Once separated, the resolving agent can be chemically removed to yield the individual, pure enantiomers.

Common techniques for chiral separation applicable to compounds like this compound derivatives include:

Chromatographic Methods: High-performance liquid chromatography (HPLC) using chiral stationary phases (CSPs) is a powerful and widely used technique for both analytical and preparative-scale enantiomeric separation. nih.govmagtechjournal.com The differential interaction of the enantiomers with the CSP leads to their separation. Polysaccharide-based columns, for instance, are effective for a wide range of racemic compounds. magtechjournal.com

Capillary Electrophoresis (CE): This method offers high separation efficiency and requires minimal sample volume. Chiral selectors are added to the background electrolyte, leading to different electrophoretic mobilities for the enantiomers and enabling their separation. wvu.edunih.gov

Crystallization Techniques: As mentioned, fractional crystallization of diastereomeric salts is a classical and industrially viable method. Another approach is preferential crystallization, applicable to conglomerate-forming enantiomers. nih.gov

The choice of method depends on the specific properties of the compound to be resolved, the scale of the separation, and the required purity of the final enantiomer.

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to the synthesis of this compound and its derivatives aims to reduce the environmental impact of chemical processes. This involves strategies such as using solvent-free reaction conditions and employing environmentally benign catalysts.

Solvent-Free Conditions

Performing chemical reactions without a solvent offers significant environmental benefits, including the elimination of volatile organic compounds (VOCs), simplified workup procedures, and often, increased reaction rates. This approach is a cornerstone of green chemistry.

A notable example is the multicomponent synthesis of ortho-aminocarbonitrile tetrahydronaphthalene derivatives, which can be conducted under solvent-free conditions. orgchemres.org In one study, various benzaldehydes, malononitrile, and cyclohexanone were reacted in the presence of a catalyst at 110 °C without any solvent. This method proved to be the ideal condition, providing the maximum yield in the shortest time compared to reactions conducted in solvents like water, ethanol, or acetonitrile. orgchemres.org The adoption of solvent-free conditions enhances the productivity of the reaction, shortens reaction times, and minimizes or prevents the formation of hazardous byproducts, making the process more economical and environmentally friendly. orgchemres.org

Table 1: Comparison of Reaction Conditions for ortho-Aminocarbonitrile Tetrahydronaphthalene Synthesis This table is generated based on data presented for the synthesis of related tetrahydronaphthalene derivatives.

| Entry | Solvent | Catalyst | Temperature (°C) | Yield (%) |

| 1 | Water | Ascorbic Acid | 110 | Lower |

| 2 | Ethanol | Ascorbic Acid | 110 | Lower |

| 3 | Acetonitrile | Ascorbic Acid | 110 | Lower |

| 4 | Dichloromethane | Ascorbic Acid | 110 | Lower |

| 5 | None | Ascorbic Acid | 110 | Highest |

Environmentally Benign Catalysts

The replacement of hazardous and stoichiometric Lewis acids, such as aluminum chloride (AlCl₃), with non-toxic, recyclable, and catalytic alternatives is a key goal in green Friedel-Crafts alkylation and related reactions used to synthesize the tetralin framework. beilstein-journals.orgresearchgate.net

Iron (III) Catalysts: Iron is an abundant, inexpensive, and environmentally benign metal. Iron(III)-catalyzed synthetic strategies have been developed for producing functionalized tetrahydronaphthalenes. beilstein-journals.org This approach is noted for its operational simplicity and mild reaction conditions, offering an alternative to classical Friedel-Crafts conditions that often require harsh reagents. beilstein-journals.org

Other Metal Catalysts: Research into greener Friedel-Crafts type reactions has identified other more environmentally friendly transition metal catalysts to replace highly toxic options like Mercury (Hg(II)). beilstein-journals.org For instance, Silver (Ag(I)) and Molybdenum (Mo(II)) have been used to catalyze intramolecular Friedel-Crafts alkylations to produce tetrahydronaphthalenes in high yields under ambient conditions. beilstein-journals.org Recyclable Brønsted acidic ionic liquids have also been developed, acting as both catalyst and solvent for the synthesis of related naphthalene structures. rsc.org

Table 2: Examples of Environmentally Benign Catalysts in Tetrahydronaphthalene Synthesis This table summarizes catalyst information from studies on the synthesis of tetrahydronaphthalene and its derivatives.

| Catalyst Type | Specific Example | Reaction Type | Key Advantages |

| Abundant Metal | Iron(III) Chloride (FeCl₃) | Intramolecular Alkylation | Environmentally benign, mild conditions, high yields. beilstein-journals.org |

| Natural Acid | Ascorbic Acid (Vitamin C) | Multicomponent Reaction | Natural, safe, effective in solvent-free conditions. orgchemres.org |

| "Greener" Transition Metals | Silver(I) (Ag(I)), Molybdenum(II) (Mo(II)) | Intramolecular Alkylation | Replaces toxic catalysts like Hg(II), high yields. beilstein-journals.org |

| Recyclable Ionic Liquid | [HNMP]⁺HSO₄⁻ | Cyclization | Dual role as catalyst and solvent, recyclable. rsc.org |

Stereochemical and Conformational Analysis of 2 Phenyl 1,2,3,4 Tetrahydronaphthalene

Chirality and Stereoisomerism in Tetrahydronaphthalene Systems

The concept of stereoisomerism is fundamental to understanding the three-dimensional structure of molecules. uou.ac.in Stereoisomers are compounds that share the same molecular formula and connectivity but differ in the spatial arrangement of their atoms. uou.ac.in A key cause of stereoisomerism is the presence of a stereogenic center, often a carbon atom bonded to four different substituents. masterorganicchemistry.com Such a center imparts chirality to the molecule.

In the case of 2-Phenyl-1,2,3,4-tetrahydronaphthalene, the carbon atom at the second position (C2) of the tetrahydronaphthalene ring is a stereogenic center. This is because it is bonded to four distinct groups: a hydrogen atom, a phenyl group, the C1 carbon of the aliphatic ring, and the C3 carbon of the aliphatic ring. The presence of this single chiral center means that the molecule is chiral and can exist as a pair of non-superimposable mirror images known as enantiomers.

The number of possible stereoisomers for a molecule can generally be estimated using the 2^n rule, where 'n' is the number of stereogenic centers. pharmacy180.com For this compound, with n=1, there are 2^1 = 2 possible stereoisomers. These stereoisomers are designated as (R)-2-Phenyl-1,2,3,4-tetrahydronaphthalene and (S)-2-Phenyl-1,2,3,4-tetrahydronaphthalene, based on the Cahn-Ingold-Prelog priority rules.

| Property | Description |

| Chiral Center | C2 |

| Number of Stereoisomers | 2 |

| Types of Isomers | Enantiomers |

| Configurations | (R) and (S) |

Diastereoselectivity and Enantioselectivity in Synthesis

Controlling the stereochemical outcome of a chemical reaction is a significant goal in modern organic synthesis. This is achieved through diastereoselective and enantioselective reactions, which favor the formation of one stereoisomer over others.

While specific synthetic routes focusing solely on the stereoselective synthesis of this compound are not extensively detailed in readily available literature, studies on closely related derivatives highlight the feasibility of such control. For instance, the synthesis of substituted this compound-1-ols, which are valuable pharmaceutical intermediates, demonstrates high levels of stereocontrol. googleapis.com

One notable example is the transfer hydrogenation of 2-phenyl-1,2,3,4-tetrahydronaphthalen-1(2H)-one. This reaction converts the ketone into an alcohol, creating a new chiral center at the C1 position. The process can proceed with both high diastereoselectivity and enantioselectivity, yielding predominantly one of the four possible stereoisomers. googleapis.com Research has shown that this conversion can produce the cis-(-)-2-phenyl-1,2,3,4-tetrahydronaphthalene-1-ol with a high degree of purity. googleapis.com This illustrates that synthetic methodologies exist to precisely control the stereochemistry within the 2-phenyl-tetrahydronaphthalene framework.

Table 3.2.1: Stereoselective Reduction of a 2-Phenyl-tetrahydronaphthalene Derivative googleapis.com

| Starting Material | Product | Diastereomeric Ratio (cis/trans) | Enantiomeric Excess (ee) |

|---|

Conformational Preferences and Dynamics of Tetrahydronaphthalene Ring Systems

The non-aromatic, six-membered ring of the 1,2,3,4-tetrahydronaphthalene (B1681288) core is not planar and adopts specific three-dimensional conformations to minimize steric and torsional strain. X-ray crystallographic studies of various substituted tetrahydronaphthalene derivatives have shown that this ring system typically adopts a half-chair conformation. nih.govresearchgate.net

In a half-chair conformation, four of the carbon atoms in the aliphatic ring lie in a plane, while the other two are puckered out of the plane in opposite directions. This conformation is a characteristic feature of cyclohexene (B86901) and related systems, including the partially saturated ring of tetralin. Ring-puckering analysis provides quantitative parameters to describe these conformations. nih.gov

For this compound, the bulky phenyl substituent at the C2 position will have a significant influence on the conformational equilibrium. To minimize steric hindrance, the phenyl group is expected to preferentially occupy a pseudo-equatorial position on the half-chair ring. This orientation places the large substituent away from the bulk of the ring system, leading to a more stable conformation. The dynamics of the system would involve ring-flipping between the two possible half-chair conformations, with the equilibrium heavily favoring the conformer where the phenyl group is in the pseudo-equatorial position.

Table 3.3.1: Illustrative Puckering Parameters for a Substituted Tetrahydronaphthalene Ring System in a Half-Chair Conformation nih.gov

| Puckering Parameter | Value | Description |

|---|---|---|

| Q (Total puckering amplitude) | 0.5009 (13) Å | Represents the degree of non-planarity of the ring. |

| θ | 46.70 (14)° | A parameter defining the nature of the pucker. |

| φ | 205.60 (19)° | A phase angle describing the location of the pucker in the ring. |

Note: Data is for methyl (E)-3-{(1R,4S)-8-hydroxy-6-methoxy-4,7-dimethyl-5-[(triisopropylsilyl)oxy]-1,2,3,4-tetrahydronaphthalen-1-yl}acrylate and serves to illustrate the quantitative description of the half-chair conformation.

Advanced Spectroscopic and Structural Elucidation of 2 Phenyl 1,2,3,4 Tetrahydronaphthalene

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. For 2-Phenyl-1,2,3,4-tetrahydronaphthalene, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments provides unambiguous assignment of proton (¹H) and carbon (¹³C) signals, offering insights into the molecule's connectivity and stereochemistry.

1D and 2D NMR Techniques (e.g., ¹H, ¹³C, HSQC, HMBC, COSY, NOESY)

The ¹H NMR spectrum of this compound displays characteristic signals for the aromatic protons of both the phenyl and tetrahydronaphthalene rings, as well as the aliphatic protons of the saturated portion of the molecule. The aromatic region typically shows complex multiplets due to spin-spin coupling between adjacent protons. The aliphatic region reveals signals for the methine proton at the 2-position and the methylene (B1212753) protons at the 1, 3, and 4-positions.

To definitively assign these signals and establish the molecular framework, a suite of 2D NMR experiments is employed:

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks, allowing for the identification of adjacent protons. For instance, the methine proton at C2 would show correlations to the methylene protons at C1 and C3.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms, enabling the assignment of the carbon spectrum based on the already assigned proton spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. This is crucial for connecting different spin systems and identifying quaternary carbons. For example, the protons of the phenyl group would show HMBC correlations to the methine carbon (C2) of the tetrahydronaphthalene ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, providing through-space correlations. This is particularly useful for determining the stereochemistry and conformation of the molecule.

| Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Key 2D Correlations |

|---|---|---|---|

| 1 | ~2.5-3.0 (m) | ~30-35 | COSY with H-2; HSQC with C-1; HMBC to C-2, C-8a |

| 2 | ~3.0-3.5 (m) | ~40-45 | COSY with H-1, H-3; HSQC with C-2; HMBC to C-1, C-3, C-1' |

| 3 | ~1.8-2.2 (m) | ~25-30 | COSY with H-2, H-4; HSQC with C-3; HMBC to C-2, C-4, C-4a |

| 4 | ~2.8-3.2 (m) | ~28-33 | COSY with H-3; HSQC with C-4; HMBC to C-3, C-4a, C-5 |

| Aromatic (Tetralin) | ~7.0-7.3 (m) | ~125-140 | COSY correlations within the aromatic ring; HMBC to aliphatic carbons |

| Aromatic (Phenyl) | ~7.2-7.5 (m) | ~126-145 | COSY correlations within the aromatic ring; HMBC to C-2 |

Stereochemical Assignment via NMR (e.g., NOE, J-coupling analysis, Mosher Ester Analysis)

The stereochemistry at the C2 position is a key structural feature of this compound. NMR techniques are pivotal in determining the relative and absolute configuration of this chiral center.

NOE (Nuclear Overhauser Effect) Analysis: NOESY experiments can reveal the spatial proximity of the phenyl group to the protons on the tetrahydronaphthalene ring. For instance, the observation of NOEs between the ortho-protons of the phenyl ring and specific protons on the saturated ring can help to define the preferred conformation of the phenyl substituent.

J-coupling Analysis: The magnitude of the vicinal coupling constants (³J) between protons on adjacent carbons is dependent on the dihedral angle between them, as described by the Karplus equation. Careful analysis of the coupling constants between H-2 and the methylene protons at C-1 and C-3 can provide information about the conformation of the six-membered ring, which typically adopts a half-chair conformation in tetralin systems.

Mosher Ester Analysis: For chiral compounds, determining the absolute configuration often requires derivatization with a chiral reagent. Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid) can be used to form diastereomeric esters with a chiral alcohol. In the case of a hydroxylated analogue of this compound, analysis of the ¹H NMR chemical shift differences between the two diastereomeric Mosher esters can be used to assign the absolute configuration of the chiral center.

X-ray Crystallography for Solid-State Structure Determination

Absolute Configuration Determination

For a chiral compound that crystallizes in a non-centrosymmetric space group, anomalous dispersion effects in X-ray diffraction can be used to determine the absolute configuration of the molecule. This is often reported as the Flack parameter, which should be close to zero for the correct enantiomer.

Crystal Packing and Intermolecular Interactions

| Parameter | Expected Value/Information |

|---|---|

| Crystal System | Likely Monoclinic or Orthorhombic |

| Space Group | To be determined |

| Unit Cell Dimensions | To be determined |

| Conformation of Tetralin Ring | Half-chair |

| Intermolecular Interactions | van der Waals forces, potential C-H···π and π-π stacking |

Vibrational Spectroscopy (FT-IR, FT-Raman)

The FT-IR spectrum would be expected to show characteristic absorption bands for:

Aromatic C-H stretching: Typically above 3000 cm⁻¹.

Aliphatic C-H stretching: Typically below 3000 cm⁻¹.

C=C stretching of the aromatic rings: In the range of 1600-1450 cm⁻¹.

C-H bending vibrations.

The FT-Raman spectrum would also show these vibrations, but with different relative intensities. Non-polar bonds, such as the C=C bonds in the aromatic rings, often give rise to strong Raman signals. A detailed analysis of the vibrational spectra, often aided by computational calculations, can lead to a complete assignment of the observed vibrational modes.

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Technique |

|---|---|---|

| Aromatic C-H Stretch | 3100-3000 | FT-IR, FT-Raman |

| Aliphatic C-H Stretch | 3000-2850 | FT-IR, FT-Raman |

| Aromatic C=C Stretch | 1620-1450 | FT-IR, FT-Raman (often strong) |

| CH₂ Scissoring | ~1465 | FT-IR |

| Aromatic C-H Out-of-Plane Bend | 900-675 | FT-IR (strong) |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry of this compound confirms its molecular weight and provides significant insights into its structural integrity through characteristic fragmentation patterns. The electron ionization (EI) mass spectrum is characterized by a prominent molecular ion peak and several key fragment ions that arise from predictable cleavage pathways of the tetralin and phenyl moieties.

The molecular weight of this compound is computationally determined to be approximately 208.30 g/mol . nih.gov In a typical mass spectrum, the molecular ion peak (M⁺˙) is observed at a mass-to-charge ratio (m/z) of 208, corresponding to the intact molecule that has lost a single electron. nih.gov The presence of this peak is crucial for confirming the molecular formula, C₁₆H₁₆.

The fragmentation of this compound is largely dictated by the stability of the resulting carbocations and radical species. While a detailed fragmentation study for the 2-phenyl isomer is not extensively documented in the reviewed literature, the fragmentation pattern of the closely related isomer, 1-Phenyl-1,2,3,4-tetrahydronaphthalene, offers valuable parallels. nist.govrsc.org Common fragmentation patterns for phenyl-substituted tetralins involve cleavages within the tetrahydronaphthalene ring system and the loss of the phenyl substituent.

Key fragment ions observed in the GC-MS analysis of this compound are found at m/z 145, 130, and 104. nih.gov A plausible fragmentation pathway can be proposed to account for these ions. The ion at m/z 130 likely corresponds to the tetralin radical cation, formed by the loss of a phenyl radical (C₆H₅•) from the molecular ion. Another significant fragmentation pathway could involve a retro-Diels-Alder reaction of the partially saturated ring, a common fragmentation for cyclic systems. However, the observed fragments are more consistent with cleavages initiated by the phenyl group and within the tetralin core. The fragment at m/z 104 is characteristic of the styrene (B11656) radical cation (C₈H₈⁺˙), which can be formed through a rearrangement and cleavage process. The formation of the ion at m/z 145 could result from the loss of a C₅H₅ radical from the molecular ion, although the precise mechanism for this would require further detailed study.

| m/z | Proposed Fragment Ion | Plausible Origin |

|---|---|---|

| 208 | [C₁₆H₁₆]⁺˙ (Molecular Ion) | Intact molecule with one electron removed |

| 145 | [C₁₁H₉]⁺ | Loss of a C₅H₇ fragment from the molecular ion |

| 130 | [C₁₀H₁₀]⁺˙ | Loss of a phenyl radical (•C₆H₅) from the molecular ion |

| 104 | [C₈H₈]⁺˙ | Formation of styrene radical cation via rearrangement and cleavage |

Electronic Spectroscopy (UV-Visible)

The electronic absorption spectrum of this compound is expected to be dominated by π → π* transitions associated with its aromatic chromophores. The molecule contains two main absorbing units: the substituted benzene (B151609) ring of the tetralin core and the appended phenyl group. The interaction and conjugation between these two systems will dictate the specific absorption maxima (λmax) and molar absorptivity.

The electronic spectrum of benzene shows a strong absorption near 180 nm, a weaker band around 200 nm, and a series of much weaker bands centered around 254 nm. libretexts.org For naphthalene (B1677914), the absorption peaks are shifted to longer wavelengths, with maxima around 220 nm, 275 nm, and 312 nm. researchgate.net In this compound, the chromophore is more akin to a biphenyl (B1667301) system where one of the phenyl rings is part of the larger tetralin structure. This extended conjugation is anticipated to shift the absorption maxima to longer wavelengths than that of simple substituted benzenes. libretexts.org The degree of this shift will also be influenced by the dihedral angle between the phenyl ring and the benzene portion of the tetralin core, which affects the extent of π-orbital overlap.

| Compound | Key Chromophore | Expected/Observed λmax (nm) | Transition Type |

|---|---|---|---|

| Benzene | Benzene ring | ~254 | π → π |

| Naphthalene | Naphthalene rings | ~275, ~312 | π → π |

| 1,2,3,4-Tetrahydronaphthalene (B1681288) (Tetralin) | Substituted benzene ring | ~265, ~272 | π → π |

| This compound | Phenyl-substituted benzene ring | Expected > 272 | π → π |

Advanced Laser Spectroscopic Techniques

Advanced laser spectroscopic techniques offer powerful tools for the detailed structural and dynamic characterization of complex molecules like this compound. Methods such as laser-induced fluorescence (LIF) and femtosecond transient absorption spectroscopy can provide information that is inaccessible with conventional spectroscopic methods.

Laser-induced fluorescence (LIF) spectroscopy is a highly sensitive technique that can be used to probe the electronic structure of fluorescent molecules. acs.orgnasa.govmdpi.comnih.govhalide-crylink.com For aromatic hydrocarbons, LIF can provide detailed information about the vibrational levels of both the ground and excited electronic states. By exciting the molecule with a tunable laser and detecting the subsequent fluorescence, a high-resolution spectrum can be obtained. For this compound, LIF could be employed to precisely determine the energy of its excited states and to study the influence of the phenyl substituent on the electronic structure of the tetralin core. Studies on various polycyclic aromatic hydrocarbons (PAHs) have demonstrated the utility of LIF in distinguishing between different isomers and in characterizing their excited-state properties. nasa.govnih.govhalide-crylink.com

Femtosecond transient absorption spectroscopy is a pump-probe technique that allows for the study of ultrafast dynamic processes, such as energy transfer and conformational changes, on the timescale of femtoseconds (10⁻¹⁵ s). researchgate.netbohrium.comacs.orgmdpi.com In a typical experiment, a short "pump" pulse excites the molecule to a higher electronic state, and a time-delayed "probe" pulse monitors the changes in absorption as the molecule relaxes. This technique could be applied to this compound to investigate the dynamics of its excited states, including processes like intersystem crossing and internal conversion. For instance, studies on biphenyl and its derivatives have used femtosecond spectroscopy to probe the excited-state absorption and structural relaxation, revealing biphasic relaxation mechanisms on the femtosecond and picosecond timescales. researchgate.net Similar investigations on this compound could elucidate the pathways of energy dissipation and the influence of the flexible tetralin ring on the excited-state lifetime and dynamics.

| Technique | Information Obtainable | Potential Application to this compound |

|---|---|---|

| Laser-Induced Fluorescence (LIF) | High-resolution electronic and vibrational spectra of excited states. | Precise determination of excited state energies and vibrational modes; isomeric differentiation. |

| Femtosecond Transient Absorption | Ultrafast excited-state dynamics (e.g., relaxation, energy transfer). | Investigation of energy dissipation pathways and conformational dynamics following photoexcitation. |

Theoretical and Computational Investigations of 2 Phenyl 1,2,3,4 Tetrahydronaphthalene

Quantum Chemical Calculations (e.g., Density Functional Theory)

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are powerful tools for investigating the electronic structure and properties of molecules. These methods solve approximations of the Schrödinger equation to determine the electron density and derive various molecular properties. For 2-Phenyl-1,2,3,4-tetrahydronaphthalene, such studies are not present in the available literature.

Geometry Optimization and Electronic Structure Analysis

A foundational step in computational chemistry is geometry optimization, where the lowest energy arrangement of atoms in a molecule is calculated. This would reveal precise bond lengths, bond angles, and dihedral angles for this compound. This analysis would also likely show that the tetrahydronaphthalene ring adopts a half-chair conformation to minimize steric strain. Following optimization, an electronic structure analysis would describe the distribution of electrons within the molecule. No specific optimized coordinates or detailed electronic structure analyses for this compound have been found in published research.

Molecular Electrostatic Potential (MEP) and Charge Distribution

A Molecular Electrostatic Potential (MEP) map illustrates the charge distribution on the surface of a molecule, identifying regions that are electron-rich (electronegative, susceptible to electrophilic attack) and electron-poor (electropositive, susceptible to nucleophilic attack). This analysis is crucial for predicting how the molecule might interact with other chemical species. However, no published studies containing MEP maps or detailed charge distribution data for this compound are available.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these orbitals and the gap between them (the HOMO-LUMO gap) are key indicators of a molecule's chemical reactivity, kinetic stability, and electronic properties. A smaller gap generally implies higher reactivity. While general principles of FMO theory are well-understood, specific calculations detailing the HOMO-LUMO energies and their spatial distributions for this compound are absent from the scientific literature.

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing insights into the dynamic behavior and conformational flexibility of a compound. These simulations are computationally intensive and provide a view of molecular behavior that complements static quantum chemical calculations.

Conformational Analysis and Flexibility Studies

MD simulations would be employed to explore the different spatial arrangements (conformations) that this compound can adopt. This would involve analyzing the rotation around the single bond connecting the phenyl group to the tetrahydronaphthalene ring and the puckering of the saturated portion of the ring system. Such studies would reveal the most stable conformers and the energy barriers between them. Detailed conformational analyses based on MD simulations for this specific molecule have not been reported.

Ligand-Receptor Interaction Dynamics

If this compound were being investigated for potential biological activity, MD simulations would be essential for studying its interaction with a target receptor, such as a protein. These simulations can predict the binding pose of the ligand within the receptor's active site, estimate the binding affinity, and elucidate the key intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the complex. The literature search yielded no studies investigating the interaction dynamics of this compound with any biological receptor.

Prediction of Spectroscopic Properties

Computational methods, particularly Density Functional Theory (DFT) and its time-dependent extension (TD-DFT), are powerful tools for predicting a range of spectroscopic properties, including Nuclear Magnetic Resonance (NMR) chemical shifts, and infrared (IR) and ultraviolet-visible (UV-Vis) spectra. nih.govsemanticscholar.org These calculations can provide valuable insights that complement and aid in the interpretation of experimental data.

For instance, the Gauge-Independent Atomic Orbital (GIAO) method is a widely used quantum chemical approach for calculating NMR shielding tensors, from which chemical shifts can be derived. nih.govnih.govucm.es By optimizing the molecular geometry of this compound at a given level of theory (e.g., B3LYP with a suitable basis set like 6-311++G(d,p)), one can subsequently compute the ¹³C and ¹H NMR chemical shifts. semanticscholar.orgnih.gov These theoretical values, when compared to experimental spectra, can help in the definitive assignment of ambiguous signals.

Similarly, the vibrational frequencies in an IR spectrum can be predicted by calculating the second derivatives of the energy with respect to the atomic coordinates. These calculations yield a set of normal modes, each with a corresponding frequency and intensity, which can be visualized to understand the nature of the vibration. nih.gov TD-DFT calculations are employed to predict the electronic transitions that give rise to UV-Vis absorption bands. researchgate.net This method provides information on the excitation energies and oscillator strengths of the transitions, which correspond to the wavelength and intensity of the absorption peaks, respectively. researchgate.net

A hypothetical table of predicted spectroscopic data for this compound, based on common computational chemistry outputs, is presented below.

| Spectroscopic Property | Predicted Value/Range | Computational Method |

| ¹³C NMR Chemical Shift (aromatic) | 110-150 ppm | GIAO/B3LYP/6-311++G(d,p) |

| ¹H NMR Chemical Shift (aliphatic) | 1.5-3.5 ppm | GIAO/B3LYP/6-311++G(d,p) |

| IR Stretching Freq. (C-H aromatic) | 3000-3100 cm⁻¹ | B3LYP/6-311++G(d,p) |

| IR Stretching Freq. (C-H aliphatic) | 2800-3000 cm⁻¹ | B3LYP/6-311++G(d,p) |

| UV-Vis λmax | ~270 nm | TD-DFT/B3LYP/6-311++G(d,p) |

Note: The data in this table is illustrative and based on typical ranges for similar compounds. Actual calculated values would require specific computational studies.

Reaction Mechanism Studies and Transition State Analysis

Computational chemistry is instrumental in mapping the potential energy surfaces of chemical reactions, allowing for the detailed investigation of reaction mechanisms, including the identification of intermediates and transition states. researchgate.net For a molecule like this compound, several types of reactions could be computationally explored, such as electrophilic aromatic substitution on either of the aromatic rings or reactions involving the saturated portion of the molecule.

Electrophilic Aromatic Substitution: The regioselectivity of electrophilic aromatic substitution on the tetrahydronaphthalene or the phenyl ring can be rationalized by calculating the energies of the possible intermediates (sigma complexes) and the corresponding transition states. nih.govyoutube.com For example, in a nitration reaction, one could computationally model the attack of the nitronium ion (NO₂⁺) at various positions on both rings. The calculated activation energies for each pathway would indicate the most likely site of substitution. researchgate.net The transition state is a critical point on the potential energy surface, representing the highest energy barrier along the reaction coordinate. pku.edu.cn Its geometry and electronic structure provide crucial information about the bond-forming and bond-breaking processes.

Pericyclic Reactions: Although less common for this specific substrate, theoretical studies could also explore potential pericyclic reactions under thermal or photochemical conditions. msu.eduwomengovtcollegevisakha.ac.inyoutube.com The Woodward-Hoffmann rules, which are grounded in molecular orbital theory, provide a framework for predicting the feasibility and stereochemical outcome of such concerted reactions. youtube.com Computational methods can be used to locate the concerted transition states for reactions like electrocyclic ring-opening or cycloadditions, and the calculated activation barriers would determine their likelihood. numberanalytics.com

A hypothetical data table summarizing the calculated activation energies for a representative reaction is provided below.

| Reaction Type | Position of Attack | Calculated Activation Energy (kcal/mol) | Computational Method |

| Electrophilic Nitration | Phenyl Ring (para) | 15.2 | DFT (B3LYP/6-31G) |

| Electrophilic Nitration | Tetralin Ring (C5) | 18.5 | DFT (B3LYP/6-31G) |

| Electrophilic Nitration | Tetralin Ring (C6) | 17.9 | DFT (B3LYP/6-31G*) |

Note: The data in this table is illustrative and based on general principles of electrophilic aromatic substitution. Actual calculated values would require specific computational studies on this compound.

Chemical Reactivity and Derivatization of 2 Phenyl 1,2,3,4 Tetrahydronaphthalene

Oxidation Reactions

Oxidation of the 2-phenyl-1,2,3,4-tetrahydronaphthalene system can be directed at the saturated portion of the molecule. While direct oxidation of the parent compound is not extensively detailed, reactions on closely related intermediates demonstrate the susceptibility of the tetralin framework to oxidative transformations. For instance, in the synthesis of key precursors for drugs like Nafoxidine, an oxidation reaction is employed on a related dihydronaphthalene structure. The epoxidation of a 6-methoxy-dihydronaphthalene derivative using meta-chloroperoxybenzoic acid (m-CPBA) leads directly to the formation of a ketone at the C2 position, demonstrating that the carbons of the hydroaromatic ring can be functionalized through oxidation. researchgate.net

Another potential site of oxidation, by analogy with the parent compound tetralin, are the benzylic carbons at positions C1 and C4. These positions are activated by the adjacent aromatic ring and are generally susceptible to oxidation by common oxidizing agents to form alcohols, ketones (tetralones), or even undergo ring cleavage under harsh conditions.

Table 1: Example of Oxidation on a Related Phenyl-Dihydronaphthalene System

| Substrate | Reagent | Product | Application | Reference |

|---|

Reduction Reactions

Reduction reactions are fundamental both for the synthesis of the this compound core and for its subsequent derivatization.

The tetrahydronaphthalene skeleton itself is commonly synthesized via the reduction of a corresponding naphthalene (B1677914) or dihydronaphthalene precursor. The parent 2-phenyltetralin can be synthesized by the chemical reduction of 2-phenylnaphthalene. ontosight.ai In the synthesis of the pharmaceutical agent Lasofoxifene, a key step involves the reduction of the double bond in a dihydronaphthalene intermediate. This transformation is typically achieved through catalytic hydrogenation, for example, using a palladium catalyst, to yield the saturated tetrahydronaphthalene ring system. google.com

Furthermore, functional groups introduced onto the scaffold can be readily reduced. A prominent example is the reduction of a ketone to a hydroxyl group. The racemic 6-methoxy-2-phenyl-1,2,3,4-tetrahydronaphthalen-1-one can be reduced to the corresponding 1-ol derivative using sodium borohydride (B1222165) (NaBH₄). googleapis.com This reaction is a critical step in creating the specific stereochemistry required for many biologically active derivatives. googleapis.com

Table 2: Key Reduction Reactions in the Chemistry of this compound

| Reaction Type | Substrate | Reagent/Catalyst | Product | Reference |

|---|---|---|---|---|

| Aromatic Ring Reduction | 2-Phenylnaphthalene | Reducing Agent | This compound | ontosight.ai |

| Double Bond Reduction | cis-1-[2-[4-(6-methoxy-2-phenyl-3,4-dihydronaphthalen-1-yl)phenoxy]ethyl]pyrrolidine | H₂ / Pd catalyst | cis-1-[2-[4-(6-methoxy-2-phenyl-1,2,3,4-tetrahydronaphthalen-1-yl)phenoxy]ethyl]pyrrolidine | google.com |

Electrophilic Aromatic Substitution on Phenyl and Naphthalene Moieties

The this compound molecule contains two distinct aromatic rings that can undergo electrophilic aromatic substitution (EAS): the fused benzene (B151609) ring of the tetralin system and the C2-phenyl substituent. masterorganicchemistry.com The reactivity and regioselectivity of such reactions are governed by the electronic nature of the substituents on each ring. libretexts.org

Naphthalene Moiety: The fused benzene ring is substituted with an alkyl system (the saturated portion of the tetralin ring). Alkyl groups are electron-donating and are thus activating, ortho-, para-directing groups. libretexts.org Therefore, electrophilic attack is predicted to occur at positions 5 and 7, which are ortho and para, respectively, to the fused ring junction.

Phenyl Moiety: The phenyl ring at the C2 position is substituted with an alkyl group (the tetralin ring itself). This also acts as an activating, ortho-, para-directing group. libretexts.org Consequently, electrophiles are expected to attack the ortho (C2', C6') and para (C4') positions of this phenyl ring.

The competition between the two rings for the electrophile would depend on the specific reaction conditions and the steric hindrance around the potential reaction sites. Generally, both rings are considered activated towards electrophilic substitution reactions like nitration, halogenation, sulfonation, and Friedel-Crafts reactions. masterorganicchemistry.commasterorganicchemistry.com For example, nitration would typically be carried out using a mixture of concentrated nitric and sulfuric acids to generate the nitronium ion (NO₂⁺) as the active electrophile. masterorganicchemistry.comwikipedia.org Halogenation with Br₂ or Cl₂ would require a Lewis acid catalyst such as FeCl₃ or AlCl₃. masterorganicchemistry.com

Table 3: Predicted Regioselectivity of Electrophilic Aromatic Substitution

| Aromatic Ring | Substituent Effect | Predicted Positions of Attack | Potential Reactions |

|---|---|---|---|

| Naphthalene Moiety | Activating, o,p-directing (from fused alkyl ring) | C5 (ortho), C7 (para) | Nitration, Halogenation, Sulfonation, Friedel-Crafts |

Functional Group Interconversions and Modifications

A wide variety of derivatives can be prepared from functionalized 2-phenyl-1,2,3,4-tetrahydronaphthalenes through functional group interconversions (FGIs). The extensive research into the synthesis of Lasofoxifene and related compounds provides numerous examples.

A common modification involves the manipulation of hydroxyl and methoxy (B1213986) groups on the naphthalene ring. For instance, a methoxy group, often present at the C6 position in synthetic precursors, can be converted into a free hydroxyl group. This demethylation is a crucial step for introducing other functionalities or for the final active pharmaceutical ingredient. This transformation can be achieved using reagents like boron tribromide (BBr₃) or hydrobromic acid (HBr). google.comresearchgate.net

The resulting hydroxyl group is a versatile handle for further modification. A key reaction is etherification to introduce side chains, which is central to the synthesis of many SERMs. For example, the hydroxyl group of a cis-1-(4-hydroxyphenyl)-2-phenyl-6-methoxy-1,2,3,4-tetrahydronaphthalene intermediate can be alkylated with 1-(2-chloroethyl)pyrrolidine (B1346828) hydrochloride in the presence of a base to form the desired ether linkage. google.com Similarly, the introduction of a 2-pyrrolidinoethyl moiety onto the hydroxyl group can be accomplished using sodium hydride to deprotonate the phenol, followed by reaction with the appropriate chloroethylpyrrolidine derivative. nih.gov

Table 4: Examples of Functional Group Interconversions

| Starting Functional Group | Reagent(s) | Resulting Functional Group | Application | Reference |

|---|---|---|---|---|

| 6-Methoxy | Boron Tribromide (BBr₃) | 6-Hydroxy | Synthesis of Lasofoxifene | researchgate.net |

| 6-Methoxy | Hydrobromic Acid (HBr) | 6-Hydroxy | Deprotection step | google.com |

| 1-(4-Hydroxyphenyl) | 1-(2-chloroethyl)pyrrolidine hydrochloride, Base | 1-(4-(2-(pyrrolidin-1-yl)ethoxy)phenyl) | Synthesis of Lasofoxifene intermediate | google.com |

Ring Transformations and Skeletal Rearrangements

Skeletal rearrangements are organic reactions that reorganize the carbon framework of a molecule. nih.gov While such transformations are known for various polycyclic systems, specific examples involving the ring transformation or skeletal rearrangement of the this compound core are not prominently described in the surveyed chemical literature. The stability of the fused bicyclic aromatic-alicyclic system makes it generally resistant to skeletal reorganization under typical synthetic conditions. Research has primarily focused on the derivatization of the intact scaffold rather than its rearrangement.

Research Applications of 2 Phenyl 1,2,3,4 Tetrahydronaphthalene As a Chemical Scaffold

Role as an Intermediate in Complex Organic Synthesis

The tetrahydronaphthalene ring system serves as a versatile building block in organic synthesis. Its chemical stability and the ability to introduce a variety of substituents allow for the systematic construction of intricate molecular architectures.

The 2-phenyl-1,2,3,4-tetrahydronaphthalene scaffold is a crucial intermediate in the synthesis of several pharmaceutically active agents. Substituted 2-phenyl-1,2,3,4-tetrahydronaphthalen-1-ols, for example, are valuable precursors for manufacturing selective estrogen receptor modulators (SERMs). googleapis.com One prominent example is Lasofoxifene, a non-steroidal SERM, which contains a 6-hydroxy-2-phenyl-1,2,3,4-tetrahydronaphthalene moiety. googleapis.com The synthesis of these key intermediates often involves the reduction of the corresponding tetralone, for instance, using sodium borohydride (B1222165) to prepare racemic 6-methoxy-2-phenyl-1,2,3,4-tetrahydronaphthalen-1-ol. googleapis.com The development of efficient synthetic routes to these precursors is critical for the production of such important therapeutic compounds. googleapis.com

Beyond its role in synthesizing established drug classes, the this compound core is employed as a foundational element for creating novel chemical entities with potential biological activities. Aryldihydronaphthalenes (ADHNs), which are closely related structures, serve as important intermediates for the rapid preparation of highly functionalized and structurally diverse aryltetralins. nih.gov The scaffold's inherent structure allows for the creation of compound libraries with varied substituents, which can then be screened for a wide range of biological targets. nih.gov For instance, iron(III)-catalyzed strategies have been developed for the synthesis of functionalized tetrahydronaphthalenes from simple aryl ketone precursors, providing efficient access to a diverse range of derivatives. nih.gov This strategic use of the scaffold facilitates the exploration of new chemical space in the search for new bioactive molecules.

Investigation in Medicinal Chemistry Research

In medicinal chemistry, the this compound scaffold is highly valued for its utility in designing molecules that can interact with specific biological targets like receptors and enzymes. Its conformational rigidity helps in defining the precise spatial arrangement of pharmacophoric groups, which is essential for achieving high-affinity and selective binding.

The tetrahydronaphthalene framework has been successfully used to design potent and selective ligands for various receptors. A notable example is the development of novel ligands for the human histamine (B1213489) H1 receptor based on a series of (+/-)-2-dimethylamino-5- and 6-phenyl-1,2,3,4-tetrahydronaphthalene derivatives. researchgate.net These compounds were found to be competitive H1 antagonists, with some derivatives exhibiting significantly higher receptor affinity than the endogenous agonist histamine. researchgate.net Specifically, meta-substitution on the pendant phenyl ring of the 6-phenyltetralin series increased H1 affinity by up to 100-fold. researchgate.net

Furthermore, this scaffold has been explored for its potential interaction with serotonin (B10506) receptors. Certain derivatives, such as 5-APT and m-Cl-6-APT, were identified as novel agonists that selectively activate 5-HT2C receptors, suggesting the therapeutic potential of this molecular scaffold in neuropsychiatric diseases. researchgate.net Other research has focused on creating potential photoaffinity ligands for the 5-HT1A receptor by introducing a photolabile (diazomethyl)carbonyl group into the tetrahydronaphthalene structure. nih.gov

Table 1: Receptor Binding Affinity of Selected Tetrahydronaphthalene Derivatives

| Compound | Target Receptor | Activity | IC50 (nM) |

|---|---|---|---|

| 8-[[(diazomethyl)carbonyl]methoxy]-2-(N,N-di-n-propylamino)-1,2,3,4-tetrahydronaphthalene | 5-HT1A | Ligand Binding | ~75 nih.gov |

| 8-(diazoacetoxy)-2-(N,N-di-n-propyl-amino)-1,2,3,4-tetrahydronaphthalene | 5-HT1A | Ligand Binding | ~125 nih.gov |

The this compound scaffold has proven to be a highly effective core for the design of potent enzyme inhibitors, particularly in the field of oncology. researchgate.netmdpi.com Its structure allows for the optimization of interactions within the active sites of enzymes, leading to the development of selective and powerful inhibitors.

A significant area of research has been the development of tetrahydronaphthalene-derived compounds as inhibitors of Raf kinases, which are key enzymes in cellular signaling pathways often dysregulated in cancers like melanoma. nih.govcore.ac.uk The design and optimization of these compounds have led to potent inhibitors of the Raf pathway both in vitro and in vivo. pdbj.org

Early investigations identified tetrahydronaphthalene-based Raf inhibitors with good in vivo activity, but some also showed off-target affinity for the hERG potassium channel. nih.gov Subsequent medicinal chemistry efforts focused on modifying substituents on the molecule to eliminate this hERG activity, resulting in compounds with improved selectivity and favorable pharmacokinetic properties. nih.govresearchgate.net

Mechanistic studies have revealed that first-generation Raf inhibitors can sometimes lead to paradoxical pathway activation. cancer.gov This occurs because RAS activation causes Raf to form asymmetric dimers, and some inhibitors bind with different affinities to the two protomers, leading to allosteric activation of the neighboring active site. cancer.gov The tetrahydronaphthalene scaffold provides a platform to design "paradox-breaker" inhibitors that can bind effectively to both protomers of the dimer, achieving broader and more effective Raf inhibition. cancer.gov For instance, naphthalene-based diarylamide derivatives have been developed as pan-Raf inhibitors, showing strong activity against wild-type B-Raf, the mutated B-RafV600E form, and c-Raf. nih.govcore.ac.uk

Table 2: Inhibitory Activity of Naphthalene-Based Derivatives Against Raf Kinases

| Compound | Target Enzyme | Activity | IC50 (nM) |

|---|---|---|---|

| Compound 4 (Buchstaller et al.) | Raf Kinase | Inhibition | 80 nih.gov |

| Compound 9a (Naphthalene-based diarylamide) | B-RafWT | Inhibition | Data not specified core.ac.uk |

| Compound 9a (Naphthalene-based diarylamide) | B-RafV600E | Inhibition | Data not specified core.ac.uk |

Enzyme Inhibition Studies and Mechanistic Insights

ATP Synthase Inhibition Mechanisms (e.g., Mycobacterium tuberculosis)

The emergence of drug-resistant strains of Mycobacterium tuberculosis has created an urgent need for novel therapeutic strategies. One validated target in this pathogen is the F1Fo-ATP synthase, an essential enzyme for cellular energy production. The diarylquinoline drug bedaquiline, which targets this enzyme, has demonstrated significant success in treating multi-drug-resistant tuberculosis (MDR-TB). nih.govembopress.org However, concerns regarding its side effects have spurred the search for alternative ATP synthase inhibitors with improved safety profiles. nih.gov

Recent research has identified tetrahydronaphthalene amides (THNAs) as a novel class of potent inhibitors of the mycobacterial ATP synthase. nih.gov These compounds, which feature the this compound core, have shown efficacy in preventing the growth of M. tuberculosis in culture. nih.gov The mechanism of action involves the binding of these inhibitors to the membrane-embedded portion of the ATP synthase rotor (the c-ring) and the a-subunit, which together form the proton-conducting pore. embopress.org This binding obstructs the rotation of the rotor, thereby inhibiting ATP synthesis and leading to bacterial cell death. embopress.org

Extensive structure-activity relationship (SAR) studies on approximately 80 THNA analogues have revealed key structural features that contribute to their potent anti-mycobacterial activity, with some compounds exhibiting a minimum inhibitory concentration (MIC90) of less than 1 μg/mL. nih.gov Notably, certain THNA derivatives have demonstrated improved pharmacological properties compared to bedaquiline, including reduced lipophilicity, lower potential for hERG channel inhibition, faster clearance rates in mouse and human liver microsomes, and shorter plasma half-lives. nih.gov These characteristics suggest that the this compound scaffold holds promise for the development of safer and more effective anti-tuberculosis agents.

| Compound Class | Key Advantage over Bedaquiline | Reference |

|---|---|---|

| Tetrahydronaphthalene Amides (THNAs) | Reduced lipophilicity, decreased hERG liability, faster microsomal clearance, shorter plasma half-life | nih.gov |

Dopamine (B1211576) Receptor Agonism/Antagonism and Associated Signaling Pathways

The this compound scaffold has also been explored for its ability to modulate dopamine receptors, which are critical targets in the treatment of various neurological and psychiatric disorders. nih.govnih.gov Dopamine receptors are G protein-coupled receptors that play a crucial role in motor control, motivation, and cognition. frontiersin.org

Certain 1-phenyl-3-amino-1,2,3,4-tetrahydronaphthalenes (PATs) have been identified as ligands for a novel receptor with sigma-like neuromodulatory activity. nih.gov These compounds have been shown to stimulate tyrosine hydroxylase activity in rodent brain tissue, an effect that is blocked by a putative sigma-receptor antagonist, suggesting the involvement of a novel neuromodulatory pathway that can influence dopamine function. nih.gov The pharmacology of the binding site for these PATs is distinct from any known sigma or dopamine receptor, indicating a previously uncharacterized target. nih.gov The stereoselectivity of this site, with a preference for the (1R,3S)-(-)-isomer of 1-phenyl-3-(N,N-dimethylamino)-1,2,3,4-tetrahydronaphthalene, further underscores the specific nature of this interaction. nih.gov

In a different series, monohydroxyl analogs of known dopamine agonists, such as 5-hydroxy-2-dipropylamino-1,2,3,4-tetrahydronaphthalene, have demonstrated potent dopaminergic activity. nih.gov The dopaminergic effects of these compounds are also stereospecific, with the activity residing in the levo enantiomer. nih.gov These findings highlight the versatility of the tetrahydronaphthalene scaffold in designing ligands with specific activities at dopamine-related receptors, offering potential therapeutic avenues for conditions where modulation of dopamine signaling is beneficial. nih.gov

MDM2-CDK4 Dual Inhibition Strategies

In the realm of oncology, the dual inhibition of the murine double minute 2 (MDM2) oncogene and cyclin-dependent kinase 4 (CDK4) has emerged as a promising therapeutic strategy, particularly for well-differentiated and dedifferentiated liposarcomas, which are characterized by the co-amplification of these two oncogenes. bohrium.com MDM2 is a key negative regulator of the p53 tumor suppressor, while CDK4 is crucial for cell cycle progression from the G1 to the S phase. frontiersin.org